molecular formula C11H13NO5 B1331128 3-Butoxy-4-nitrobenzoic acid CAS No. 72101-53-2

3-Butoxy-4-nitrobenzoic acid

Cat. No.: B1331128
CAS No.: 72101-53-2
M. Wt: 239.22 g/mol
InChI Key: RITZSLUFIIRTTQ-UHFFFAOYSA-N
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Description

3-Butoxy-4-nitrobenzoic acid: is an organic compound with the molecular formula C11H13NO5. It is a derivative of benzoic acid, characterized by the presence of a butoxy group at the third position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The steps include nitration, esterification, etherification, and hydrolysis, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Butoxy-4-aminobenzoic acid.

    Substitution: Various alkoxy-substituted benzoic acids.

    Esterification: Esters of this compound.

Scientific Research Applications

3-Butoxy-4-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butoxy-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The butoxy group influences the compound’s solubility and reactivity, affecting its interaction with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • 3-Methoxy-4-nitrobenzoic acid
  • 3-Ethoxy-4-nitrobenzoic acid
  • 3-Hydroxy-4-nitrobenzoic acid

Comparison:

3-Butoxy-4-nitrobenzoic acid is unique due to the presence of the butoxy group, which imparts specific solubility and reactivity characteristics, making it suitable for particular applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-butoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITZSLUFIIRTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992825
Record name 3-Butoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72101-53-2
Record name Butoxy nitrobenzoic acid
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Record name 3-Butoxy-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BUTOXY-4-NITROBENZOIC ACID
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